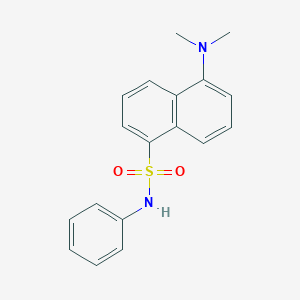

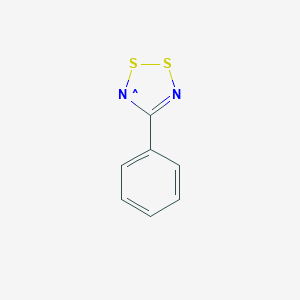

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene

Descripción general

Descripción

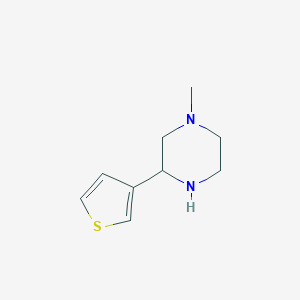

“(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” is a chemical compound with the molecular formula C18H18N2O2S . It has an average mass of 326.413 Da and a monoisotopic mass of 326.108887 Da . This compound is utilized in various scientific research fields, including organic synthesis, pharmaceuticals, and fluorescence imaging.

Molecular Structure Analysis

The molecular structure of “(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Relevant Papers One relevant paper is "Interaction Between 5-Dimethylaminonaphthalene-1-Sulfonamido and Human Serum Albumin" . The paper used the fluorescence of DNSA (5-dimethyl-aminonaphthalene-1-sulfonamido) in solution with human serum albumin to study the binding characteristics of DNSA to this protein. Such binding is apparently hydrophobic in nature and occurs near the tryptophan residue of the protein .

Aplicaciones Científicas De Investigación

Green Chemistry Solvent Applications

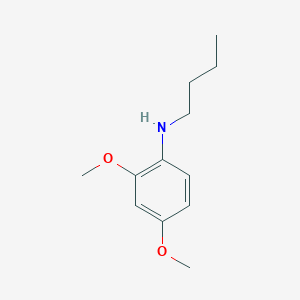

Dansyl-aniline: derivatives have been explored as potential non-toxic replacements for common polar aprotic solvents . This application is significant in the field of green chemistry, where there is a push for more environmentally friendly and sustainable chemical processes.

Fluorescent Probes for Heavy Metal Detection

The compound has been used to synthesize Schiff-base ligands for fluorescent probes, which are instrumental in detecting heavy-metal-based nanomaterials in aqueous solutions . This is particularly important for environmental monitoring and safety.

White Light Emission in Organic Compounds

A mixture involving Dansyl-aniline has been reported to produce almost pure white light emission (WLE) when combined with other fluorescent organic compounds . This has implications for the development of new lighting technologies and display systems.

Accelerated Nucleophilic Substitution Reactions

Dansyl-aniline: has been utilized to accelerate nucleophilic substitution reactions, which are fundamental in organic synthesis . This enhances the efficiency of chemical reactions, which is beneficial for pharmaceutical and material science research.

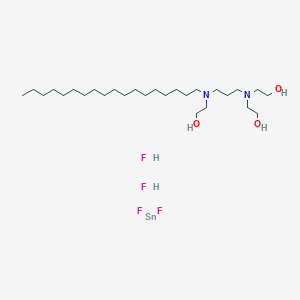

Drug and Gene Delivery Systems

The compound’s derivatives have been incorporated into amphiphilic block copolymer micelles for co-loading with drugs and DNA . This application is crucial for the advancement of targeted drug delivery systems and gene therapy.

Synthesis of Organosilicon Compounds

Propiedades

IUPAC Name |

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUULWNDKYKHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene | |

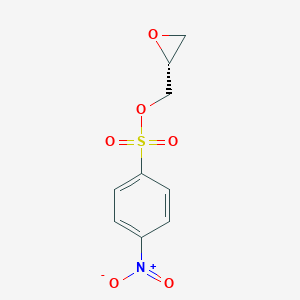

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)